2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate
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Overview
Description
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound that features a bromobenzyl group, an amino group, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves a multi-step process. One common route starts with the bromination of benzylamine to form 4-bromobenzylamine. This intermediate is then reacted with 3-methoxybenzoic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Ester Hydrolysis: 3-methoxybenzoic acid and corresponding alcohol.
Oxidation and Reduction: Oxo derivatives or alcohol derivatives.
Scientific Research Applications
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the amino group.
Methyl 4-bromo-3-methylbenzoate: Similar structure but has a methyl group instead of an amino group.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but has an additional methoxy group.
Uniqueness
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is unique due to the presence of both the bromobenzyl and amino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-4-2-3-13(9-15)17(21)23-11-16(20)19-10-12-5-7-14(18)8-6-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWMFPPMLFDOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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